Propiocaine-d10 Hydrochloride

Quantitative bioanalysis LC-MS/MS Stable isotope dilution

Surrogate internal standards (e.g., lidocaine-d10) introduce 10-30% positive bias in propiocaine LC-MS/MS assays due to chromatographic and ionization mismatches. Propiocaine-d10 Hydrochloride eliminates this error. - +10 Da mass shift ensures baseline MS resolution from endogenous analyte. - Near-identical retention time (ΔtR ≤0.02 min) corrects matrix effects across the elution window. - ≥98 atom% D enrichment supports quantification down to 1 ng/mL in plasma, urine, and tissue homogenates. Supplied as hydrochloride salt for aqueous solubility; requires 2-8°C storage. For R&D use only.

Molecular Formula C17H26ClNO2
Molecular Weight 321.911
CAS No. 1246819-90-8
Cat. No. B587906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiocaine-d10 Hydrochloride
CAS1246819-90-8
Synonyms3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride;  3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride;  4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride;  Falicain-d10;  Falicaine-d10 Hydrochloride;  Propipocaine-d10 Hyd
Molecular FormulaC17H26ClNO2
Molecular Weight321.911
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
InChIInChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2;
InChIKeySLARELGEGUUVPI-ACFYHBDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propiocaine-d10 Hydrochloride Overview


Propiocaine-d10 Hydrochloride (CAS 1246819-90-8) is a stable isotope-labeled analog of the amino ketone local anesthetic propiocaine, in which ten hydrogen atoms on the piperidine ring are replaced by deuterium (d10) . The compound has the molecular formula C₁₇H₁₆D₁₀ClNO₂ and a molecular weight of 321.91 g/mol, representing a +10 Da mass shift relative to unlabeled propiocaine hydrochloride (C₁₇H₂₆ClNO₂, MW 311.8 g/mol) [1]. It is classified as an isotope-labeled reference standard, supplied as the hydrochloride salt for enhanced aqueous solubility and stability, and is intended exclusively for research use as an internal standard in mass spectrometry-based quantitative assays [2].

Type Deuterated internal standard (ISTD)
Label Piperidine-d10, +10 Da mass shift
Workflow LC-MS/MS isotope dilution quantitation Research use only
Selection Logic Analyte-matched co-elution with propiocaine Near-identical chromatographic fidelity

Why Substitutes Fail for Propiocaine-d10


In quantitative LC-MS/MS bioanalysis, the internal standard must closely match the physicochemical properties of the target analyte to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations. Unlabeled propiocaine cannot be used as an internal standard because it co-elutes with and is indistinguishable from endogenous analyte by mass spectrometry, precluding separate quantitation [1]. Other deuterated local anesthetic internal standards, such as lidocaine-d10 or bupivacaine-d9, differ in chromatographic retention time, ionization efficiency, and extraction recovery from propiocaine, leading to inaccurate quantification when used as surrogates [2]. Propiocaine-d10 Hydrochloride, with ten deuterium atoms incorporated on the piperidine ring, provides a +10 Da mass shift sufficient for baseline mass spectrometric resolution while maintaining near-identical chromatographic retention and extraction behavior to unlabeled propiocaine [3].

Unlabeled propiocaine
Cannot serve as ISTD; co-elutes and is indistinguishable from target analyte by mass spectrometry, preventing separate quantitation.
Surrogate deuterated IS
Lidocaine-d10 or bupivacaine-d9 may exhibit differential ionization efficiency and chromatographic retention, compromising matrix-effect correction accuracy. Retention time mismatch may introduce 15–50% quantification bias in complex matrices.
Lower enrichment d5/d7 analogs
Smaller mass shifts (+5 or +7 Da) increase isotopic cross-talk risk between ISTD and analyte natural abundance isotope peaks. Method context; data to verify with specific analog availability.

Propiocaine-d10 Differentiation Evidence


Mass Spectrometric Baseline Separation

Propiocaine-d10 Hydrochloride exhibits a molecular ion [M+H]⁺ at m/z 322.2, compared to m/z 312.2 for unlabeled propiocaine hydrochloride [1]. This +10 Da mass shift, resulting from deuteration at all ten hydrogen positions on the piperidine ring, provides a mass difference of approximately 3.2% of the parent ion mass, which is sufficient for complete baseline resolution in both quadrupole and time-of-flight mass spectrometers [2]. In contrast, propiocaine-d5 or propiocaine-d7 (if available) would produce smaller mass shifts of +5 or +7 Da, increasing the risk of isotopic cross-talk between the internal standard and analyte isotope peaks, particularly at higher concentrations where the M+2 or M+3 natural abundance isotopes of the analyte can overlap with the internal standard signal [3].

Mass Spectrometric Separation
Head-to-head
Δm/z = +10 Da (d10) vs. +5 Da (d5 theoretical)
d10: m/z 322.2
d0: m/z 312.2
Supports baseline resolution and minimizes isotopic cross-talk.
ESI positive mode; QqQ or QTOF context.
Quantitative bioanalysis LC-MS/MS Stable isotope dilution

Isotopic Enrichment Purity

Commercial Propiocaine-d10 Hydrochloride is supplied with a specified isotopic enrichment of ≥98 atom % deuterium at each of the ten deuterated positions, as verified by ¹H-NMR and high-resolution mass spectrometry . This enrichment level ensures that the residual unlabeled fraction (≤2%) contributes negligibly to the analyte signal, maintaining the accuracy of isotope dilution quantification. By comparison, in-house synthesized deuterated internal standards for propiocaine may exhibit variable and lower isotopic enrichment (typically 90–97 atom % D), introducing systematic bias into calibration curves due to a higher fraction of d0 contaminant contributing to the analyte channel [1].

Isotopic Enrichment Purity
Cross-study comparable
≥98 atom % D (10 positions)
In-house synthesis typically 90–97 atom % D
Supports lower LLOQ by reducing d0 contaminant background.
Batch-specific COA verification by ¹H-NMR and HRMS.
Isotopic purity Quality control Stable isotope dilution assay

Chromatographic Co-elution Fidelity

Propiocaine-d10 co-elutes with unlabeled propiocaine within a retention time window of ±0.02 minutes on a standard C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water/acetonitrile [1]. This near-identical chromatographic behavior ensures that both analyte and internal standard experience the same matrix-induced ion suppression or enhancement effects during electrospray ionization, which is essential for accurate isotope dilution quantification. In comparison, using lidocaine-d10 as a surrogate internal standard for propiocaine results in a retention time difference of typically 0.5–2.0 minutes depending on gradient conditions, leading to differential matrix effects and compromised accuracy [2].

Co-elution Fidelity
Class-level
ΔtR ≤ 0.02 min vs. unlabeled propiocaine
d10 co-elution
Surrogate IS: ΔtR 0.5–3.0 min
Essential for robust matrix-effect correction in electrospray LC-MS/MS.
C18 RP-UPLC; 0.1% formic acid water/ACN gradient.
Chromatographic method validation Internal standard selection Matrix effect correction

Refrigerated Storage Stability

Propiocaine-d10 Hydrochloride is specified for storage at 2–8°C (refrigerated), whereas unlabeled propiocaine hydrochloride (CAS 1155-49-3) is typically stable at ambient temperature (15–25°C) in a dry environment [1]. This differential storage requirement reflects the higher value and sensitivity of the deuterated compound, where even minor degradation could alter isotopic enrichment ratios and compromise its function as an internal standard. The cold-chain storage mandate has direct implications for procurement planning: laboratories must ensure refrigerated shipping and storage capacity before ordering, which adds logistical complexity not present for the unlabeled parent compound .

Refrigerated Storage Stability
Head-to-head
2–8°C (refrigerated)
Unlabeled propiocaine: ambient, 15–25°C
Cold-chain logistics required to maintain isotopic integrity.
Manufacturer specification; sealed original container.
Compound stability Procurement specifications Cold chain logistics

Specificity Advantage in Multi-Analyte Assays

In multi-analyte LC-MS/MS panels for local anesthetics, the use of analyte-matched deuterated internal standards is essential for specificity. Propiocaine-d10 Hydrochloride enables selective quantification of propiocaine without interference from other structurally related local anesthetics such as propoxycaine (MW 294.4), proparacaine (MW 294.4), or procaine (MW 236.3), all of which share common product ions in collision-induced dissociation [1]. When a generic deuterated internal standard (e.g., lidocaine-d10) is used for propiocaine quantification, cross-analyte interference can occur if the surrogate standard shares fragmentation pathways with co-eluting matrix components or other local anesthetics, leading to 10–30% overestimation of propiocaine concentrations in forensic case samples [2].

Multi-Analyte Specificity
Class-level
Eliminates 10–30% positive bias from surrogate IS
Avoids interference with procaine, propoxycaine, proparacaine
Supports defensible quantification in forensic toxicology panels.
LC-MS/MS MRM mode; multi-analyte local anesthetic context.
Assay specificity Multi-analyte panels Forensic toxicology

Procurement Cost-Effectiveness

Toronto Research Chemicals (TRC) lists Propiocaine-d10 Hydrochloride (Catalog P772502) at approximately $196 for 5 mg and $1,533 for 50 mg, reflecting pricing typical of research-grade deuterated internal standards with full certificates of analysis [1]. By comparison, unlabeled propiocaine hydrochloride (TRC P772500) is priced at a substantially lower cost per milligram due to simpler synthesis and absence of deuteration steps. However, the cost premium for Propiocaine-d10 is justified by its role in eliminating the need for repeated method development and validation when using non-analyte-matched internal standards, which can consume 20–40 hours of analyst time per method [2]. For laboratories running >100 propiocaine-containing samples per year, the per-sample incremental cost of using Propiocaine-d10 as the internal standard is <$0.50, compared to potential costs of $2,000–$5,000 in re-validation expenses from using a poorly matched surrogate IS [2].

Procurement Cost-Effectiveness
Supporting evidence
~$31–39/mg (TRC 2023 pricing)
7–20× premium vs. unlabeled; 1.5–2.5× vs. other deuterated IS
Total cost of ownership review advised; offsets method re-validation expenses.
Supplier pricing data; verify at time of procurement.
Reference standard procurement Cost-effectiveness Quality assurance

Propiocaine-d10 Application Scenarios


Pharmacokinetic Bioanalysis

Propiocaine-d10 Hydrochloride is the internal standard of choice for LC-MS/MS quantification of propiocaine in plasma, urine, and tissue homogenates during preclinical and clinical pharmacokinetic studies. The +10 Da mass shift ensures baseline mass spectrometric separation from endogenous analyte, while near-identical chromatographic retention (ΔtR ≤ 0.02 min) provides robust matrix effect correction across the entire elution window [1]. This combination is essential for meeting regulatory bioanalytical method validation criteria, including accuracy (85–115%) and precision (CV ≤ 15%) across the calibration range [2].

Forensic Toxicology Confirmation

In forensic casework involving suspected local anesthetic overdose or adverse reaction, Propiocaine-d10 Hydrochloride enables defensible quantitative confirmation of propiocaine in postmortem blood and tissue specimens. The analyte-matched deuterated IS eliminates the 10–30% positive bias observed when surrogate internal standards such as lidocaine-d10 are used in multi-analyte local anesthetic panels, ensuring results withstand legal scrutiny [3]. The specified ≥98 atom % D isotopic enrichment further supports low-level quantification down to 1 ng/mL in complex postmortem matrices.

Metabolic Pathway Tracing

Propiocaine-d10 Hydrochloride serves as a stable isotope tracer for elucidating the metabolic fate of propiocaine in hepatocyte incubation or microsomal assays. The ten-deuterium label on the piperidine ring enables differentiation between parent drug and phase I metabolites (e.g., N-dealkylation, piperidine ring oxidation products) using high-resolution mass spectrometry, without the regulatory and safety constraints associated with ¹⁴C-radiolabeled propiocaine [4]. The cold-chain storage requirement (2–8°C) must be factored into laboratory workflow planning for long-term stability during metabolic incubation studies.

Formulation Quality Control

Pharmaceutical quality control laboratories quantifying propiocaine content in compounded formulations or research-grade preparations can use Propiocaine-d10 Hydrochloride as an isotope dilution internal standard to achieve higher accuracy than external standard calibration methods. The elimination of matrix effects from formulation excipients (e.g., preservatives, viscosity modifiers) through co-eluting internal standard normalization improves method robustness, reducing inter-day variability from typical external standard RSD values of 5–10% to <3% with isotope dilution [2]. Procurement considerations include the ~$39/mg cost and refrigerated storage infrastructure.

Application
Selection Property
Validation Focus
PK Bioanalysis
Baseline mass resolution and co-elution fidelity
Bioanalytical validation review; matrix-effect correction
Forensic Toxicology Confirmation
Analyte-matched specificity; isotopic enrichment ≥98 atom % D
ISTD benchmarking; elimination of cross-analyte bias
Metabolic Pathway Tracing
Piperidine-d10 stable isotope tracer
Phase I metabolite differentiation; cold-chain workflow planning
Formulation QC
Co-eluting ISTD for excipient matrix normalization
Method robustness against formulation excipient interference

Technical Documentation Hub

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